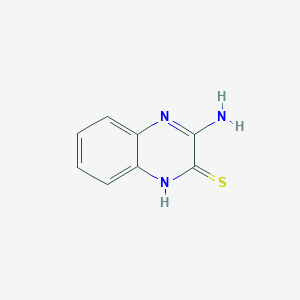

2-Aminoquinoxaline-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-quinoxaline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMAKIRBBBDROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470368 |

Source

|

| Record name | AG-F-20170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34972-19-5 |

Source

|

| Record name | AG-F-20170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoxaline Scaffold and the Significance of 2-Aminoquinoxaline-3-thiol

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Aminoquinoxaline-3-thiol

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] The therapeutic potential of these compounds has spurred extensive research into their synthesis and structure-activity relationships.[4] Within this important class, this compound is a molecule of significant interest due to the unique reactivity conferred by its vicinal amino and thiol functional groups. These groups can serve as key pharmacophores, hydrogen bond donors/acceptors, and metal-chelating sites, making the molecule a versatile building block for drug design.

A thorough understanding of the chemical properties and stability of this compound is paramount for its successful application in drug development. Issues such as tautomeric equilibrium, pH sensitivity, and oxidative degradation can profoundly impact its biological activity, formulation, and shelf-life. This guide provides a detailed examination of these core attributes, offering field-proven insights and experimental frameworks to empower researchers in their work with this promising heterocyclic compound.

Molecular Structure and Synthesis

The foundational structure of this compound features a quinoxaline core substituted with an amino (-NH₂) group at the C2 position and a thiol (-SH) group at the C3 position. The synthesis of such derivatives often involves a multi-step process starting from readily available precursors like o-phenylenediamine or substituted 2,3-dichloroquinoxaline.

A common synthetic strategy involves the cyclocondensation of an aromatic diamine with an α-dicarbonyl compound, which is a widely used method for creating the quinoxaline core.[5] For this specific molecule, a plausible route begins with the reaction of 2,3-dichloroquinoxaline with an amine source, followed by nucleophilic substitution of the remaining chlorine with a sulfur nucleophile like sodium hydrogen sulfide (NaSH).[1]

Caption: Thiol-Thione tautomeric equilibrium.

Causality and Implications:

-

In Neutral and Acidic Media: The thione form is generally more stable and predominates. This is a common observation in similar heterocyclic systems. [6]The stability arises from the formation of a more stable amide-like system within the ring.

-

In Alkaline Media: Deprotonation of the thiol or the ring nitrogen shifts the equilibrium towards the thiolate anion, which is the conjugate base of the thiol form. [6]This change is critical as the thiolate is a much stronger nucleophile than the neutral thiol, significantly altering the compound's reactivity profile.

-

Drug Development Relevance: The dominant tautomer under physiological conditions (pH ~7.4) will dictate how the molecule interacts with its biological target. Characterizing this equilibrium is therefore not merely an academic exercise but a prerequisite for rational drug design.

Spectroscopic Profile for Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound and for studying its tautomeric equilibrium.

| Technique | Expected Observations | Rationale and Insights |

| ¹H NMR | Aromatic protons (7-8.5 ppm), broad NH₂ signal, and a potentially exchangeable SH proton signal. | The chemical shift of the SH proton is variable and depends on concentration, solvent, and temperature. The NH₂ signal will also be broad. The aromatic region will show complex splitting patterns characteristic of the substituted quinoxaline ring. |

| ¹³C NMR | Aromatic carbons (110-150 ppm), C-S carbon (~120-140 ppm), C-NH₂ carbon (~150-160 ppm). | In the thione tautomer, the C=S carbon would appear much further downfield (~170-190 ppm). Comparing spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can provide evidence of the tautomeric equilibrium. |

| FT-IR | N-H stretch (~3300-3500 cm⁻¹), S-H stretch (weak, ~2550-2600 cm⁻¹), C=N and C=C stretches (~1500-1650 cm⁻¹). | The presence of a weak S-H band confirms the thiol form. The thione tautomer would exhibit a strong C=S stretch (~1050-1250 cm⁻¹) and a prominent N-H stretch associated with the ring thioamide. |

| UV-Vis | Multiple absorption bands in the UV region. | The absorption maxima are sensitive to the tautomeric form and pH. Shifting the pH to be more alkaline would likely cause a bathochromic (red) shift as the equilibrium moves to the thiolate form, which has a more extended conjugation. [6] |

Chemical Reactivity: A Tale of Two Nucleophiles

The reactivity of this compound is dominated by its two nucleophilic centers: the soft nucleophile (thiol/thiolate) and the hard nucleophile (amino group).

-

Reactions at the Thiol Group:

-

Acidity and Thiolate Formation: The thiol proton is acidic and can be readily removed by a base to form a highly nucleophilic thiolate anion.

-

Alkylation: The thiolate is an excellent nucleophile for S-alkylation reactions with alkyl halides or other electrophiles, forming stable thioether derivatives. [1]This is a common strategy for modifying the molecule.

-

Oxidation (Instability Driver): The thiol group is highly susceptible to oxidation. Mild oxidizing agents or even atmospheric oxygen can lead to the formation of a disulfide dimer. This is a primary degradation pathway and a critical stability concern. [7]

-

Caption: Oxidative dimerization of this compound.

-

Reactions at the Amino Group:

-

Basicity: The amino group can be protonated in acidic conditions.

-

Acylation/Alkylation: As a nucleophile, it can react with acylating or alkylating agents, although it is generally less nucleophilic than the thiolate anion. [8]Reaction conditions can be tuned to favor N-acylation over S-acylation or vice-versa.

-

Stability Profile: A Guide for Formulation and Handling

The stability of this compound is a critical parameter for its use in research and development. Forced degradation studies are essential to identify potential degradation products and establish stable storage and formulation conditions.

| Condition | Stability Concern | Mechanism and Consequence |

| Acidic pH | Potential for Hydrolysis/Degradation. | While the quinoxaline core is relatively stable, extreme acidic conditions might lead to degradation. A related nitrosated quinoxaline derivative showed significant instability as pH decreased. [9]Hydrolysis of the amino group to a quinoxalinone is also a known reaction for some derivatives under strong acid and heat. [10] |

| Alkaline pH | Increased Susceptibility to Oxidation. | In alkaline solutions, the compound exists predominantly as the thiolate anion. Thiolates are much more rapidly oxidized to disulfides than their corresponding thiols. This makes the compound highly unstable in basic, aerobic solutions. |

| Oxidative Stress | High Sensitivity. | Exposure to air, peroxide, or other oxidizing agents will readily convert the thiol to its disulfide dimer. This is the most significant and likely degradation pathway under ambient conditions. The antioxidant properties of some quinoxalines suggest they can act as radical scavengers. [11] |

| Light Exposure | Potential for Photodegradation. | Aromatic nitrogen-containing systems like quinoxalines can absorb UV light, leading to photochemical reactions. Studies on related structures show that the nitrogen atoms heavily influence the degradation pathway upon irradiation. [12]Amber vials and storage in the dark are recommended. |

| Thermal Stress | Generally Stable at Room Temperature. | As a crystalline solid, the compound should be stable at ambient temperatures. Stability testing should determine its decomposition temperature to define handling limits. |

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for identifying the degradation pathways of this compound.

Objective: To assess the stability of the compound under stress conditions (acid, base, oxidation, heat, light) and identify major degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 6 hours (base-catalyzed oxidation is often rapid).

-

Oxidation: Mix stock solution with 3% H₂O₂. Incubate at room temperature for 30 minutes, 2 hours, and 6 hours.

-

Thermal Stress: Store the solid compound at 80°C for 24 hours. Also, reflux the stock solution for 6 hours.

-

Photostability: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

-

Sample Analysis:

-

At each time point, neutralize the acid/base samples.

-

Analyze all samples, alongside an unstressed control, using a stability-indicating HPLC method (e.g., C18 column with a gradient elution).

-

Use a photodiode array (PDA) detector to monitor peak purity.

-

Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass of any degradation products. The expected disulfide dimer should have a mass of 352.44 g/mol .

-

-

Data Interpretation:

-

Calculate the percentage degradation under each condition.

-

Propose structures for the degradation products based on their mass and knowledge of the compound's reactivity.

-

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a molecule with significant potential, stemming from the rich chemistry of its quinoxaline core and its dual amino and thiol functionalities. However, its utility in drug development is intrinsically linked to a nuanced understanding of its chemical behavior. The thiol-thione tautomerism is a central feature that governs its reactivity and interaction with biological systems. Furthermore, the compound's pronounced sensitivity to oxidative degradation, particularly under alkaline conditions, represents its primary stability liability. Researchers must prioritize controlled handling, storage under an inert atmosphere, and protection from light to maintain the compound's integrity. By applying the principles and experimental frameworks outlined in this guide, scientists can effectively harness the potential of this compound while navigating its inherent chemical challenges.

References

-

PrepChem. Synthesis of 2-Aminoquinoxaline. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. Available from: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 224573, 2-Aminoquinoxaline. Available from: [Link]

-

Chemistry LibreTexts. 6.8: Thiols (Mercaptans). Available from: [Link]

-

ResearchGate. Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available from: [Link]

-

ResearchGate. Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Available from: [Link]

-

Thompson, D. C., Perera, K., & Kadis, D. A. (1998). Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models. Chemico-biological interactions, 108(1-2), 1-17. Available from: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

-

MDPI. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Available from: [Link]

-

Turesky, R. J., & Vouros, P. (2004). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical research in toxicology, 17(7), 914-923. Available from: [Link]

-

RSC Publishing. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Available from: [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]

-

ChemRxiv. T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. Available from: [Link]

-

ResearchGate. Highlights on the chemistry of 2-Amino-3-cyanoquinoxaline 1, 4-dioxides and their derivatives. Available from: [Link]

-

Thiele, C., & Rehahn, M. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry--A European journal, 22(15), 5244-5253. Available from: [Link]

-

Mishanina, T. V., Libiad, M., & Banerjee, R. (2015). The role of thiols in antioxidant systems. The Journal of biological chemistry, 290(35), 21345-21355. Available from: [Link]

-

Al-Ostath, A. I., et al. (2022). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of fungi (Basel, Switzerland), 8(11), 1159. Available from: [Link]

-

National Center for Biotechnology Information. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available from: [Link]

-

ResearchGate. The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. Available from: [Link]

-

Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1440303, 3-Benzyl-quinoline-2-thiol. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available from: [Link]

-

ResearchGate. Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Available from: [Link]

-

Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255-267. Available from: [Link]

-

MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available from: [Link]

-

National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European journal of medicinal chemistry, 275, 116360. Available from: [Link]

-

Wisdom Library. A review on the therapeutic potential of quinoxaline derivatives. Available from: [Link]

-

Wikipedia. Thiol. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. jocpr.com [jocpr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Guide to Thiol-Thione Tautomerism in 2-Aminoquinoxaline-3-thiol

This guide serves as a definitive technical resource on the physicochemical dynamics of 2-Aminoquinoxaline-3-thiol, specifically focusing on its thiol-thione tautomerism. It is designed for researchers requiring actionable mechanistic insights and validated experimental protocols.[1]

Executive Summary: The Tautomeric Reality

In the context of drug discovery and molecular design, "this compound" is a misnomer that obscures the molecule's true dominant structure. While often drawn as an aromatic thiol (–SH) for nomenclature convenience, experimental and theoretical evidence confirms that this heterocycle exists predominantly as 2-amino-3-thioxo-3,4-dihydroquinoxaline (the thione form) in the solid state and in neutral solution.

Understanding this equilibrium is not merely academic; it dictates the pharmacophore's hydrogen-bonding capability, solubility profile, and binding affinity to biological targets such as kinase domains.

Mechanistic Analysis: The Thiol-Thione Equilibrium

The tautomerism of this compound involves the migration of a proton between the sulfur atom at position 3 and the ring nitrogen at position 4 (N4). This creates a dynamic equilibrium between the Thiol-Amine (Form A) and the Thione-Amine (Form B) . A secondary, less favorable equilibrium involves the exocyclic amino group, leading to Imino forms.

Structural Definitions

-

Form A (Thiol-Amine): Aromatic quinoxaline ring.[1] Thiol (–SH) at C3; Amino (–NH₂) at C2.[1]

-

Form B (Thione-Amine): Quinoid-like ring character.[1] Thione (=S) at C3; Protonated Ring Nitrogen (N4–H); Amino (–NH₂) at C2.[1] (Dominant Species)

-

Form C (Thiol-Imine): Proton transfer from Amino group to Ring N. Imino (=NH) at C2.[1] (High Energy/Unstable) [1]

Thermodynamic Drivers

The preference for the Thione (Form B) is driven by three key factors:

-

Amide-Like Resonance: The thioamide moiety (–NH–C=S) possesses significant resonance stabilization energy, similar to an amide bond.[1] The N4 lone pair donates electron density into the C=S bond, stabilizing the structure.

-

Intramolecular Hydrogen Bonding (IHB): The exocyclic amino group at C2 acts as a hydrogen bond donor.[1] In the Thione form, a stable 6-membered pseudo-ring is formed via an intramolecular H-bond between the amino hydrogen and the thione sulfur (N2–H...S=C3 ). This interaction locks the conformation and significantly lowers the ground state energy.

-

Solvent Effects:

-

Polar Solvents (DMSO, MeOH): Stabilize the Thione form due to its higher dipole moment (zwitterionic character).[1]

-

Non-Polar Solvents (CHCl₃): May allow a minor fraction of the Thiol form to exist, but the Thione remains major due to the strong IHB.

-

Visualization of the Equilibrium

Figure 1: The tautomeric landscape of this compound. Form B (Thione) is the global minimum.

Characterization & Validation Protocols

To experimentally verify the tautomeric state in your specific application, use the following spectroscopic markers.

Spectroscopic Signatures[1][2]

| Technique | Parameter | Thione Form (Dominant) | Thiol Form (Minor/Absent) |

| IR Spectroscopy | ν(N-H) | Broad band 3100–3400 cm⁻¹ (Ring NH) | Sharp bands ~3300/3400 cm⁻¹ (NH₂) |

| ν(C=S) | Strong band 1100–1200 cm⁻¹ | Absent | |

| ν(S-H) | Absent | Weak band ~2500–2600 cm⁻¹ | |

| ¹H NMR (DMSO-d₆) | δ (Ring NH) | Singlet, ~12.0–13.5 ppm (Deshielded) | Absent |

| δ (SH) | Absent | Singlet, ~3.0–4.0 ppm | |

| ¹³C NMR | C3 (C=S/C-S) | ~160–170 ppm (Deshielded) | ~150–160 ppm |

Experimental Protocol: Synthesis & Verification

Objective: Synthesize 2-aminoquinoxaline-3-thione and verify its tautomeric purity.

Reagents:

Step-by-Step Methodology:

-

Nucleophilic Substitution 1 (Amination):

-

Nucleophilic Substitution 2 (Thionation):

-

Suspend 2-amino-3-chloroquinoxaline (5 mmol) in Ethanol (15 mL).

-

Add Thiourea (1.2 equiv) or NaSH (2 equiv).[1]

-

Reflux for 6–8 hours.[1]

-

Workup: Cool to room temperature.[1] Acidify with 1M HCl to pH 4–5 to protonate the thiolate anion.

-

Crucial Step: The precipitate formed upon acidification is the thione form.

-

Filter, wash with water, and recrystallize from Ethanol/DMF.[1]

-

-

Validation:

Biological & Pharmacological Implications

Understanding the thione nature of this molecule is critical for docking studies and QSAR modeling.

-

H-Bond Donor/Acceptor Profile:

-

Thione Form: The Sulfur atom is a weak H-bond acceptor. The N4-H is a strong H-bond donor. The C2-NH₂ is a donor.

-

Thiol Form: The Sulfur (SH) is a donor. N4 is an acceptor.[1]

-

Impact: Docking algorithms treating this as a "Thiol" will miscalculate binding poses.[1] You must dock the Thione tautomer.

-

-

Metabolic Stability: The thione group is susceptible to oxidative desulfurization (to oxo) or S-methylation in vivo.

Mechanism of Action Pathway (Kinase Inhibition Context)

Figure 2: Interaction logic for the Thione tautomer within a kinase active site.

References

-

Synthesis of Quinoxaline Dithiols & Thiones

-

Tautomerism in Heterocycles (General Principles)

- Title: Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.

-

Source: BenchChem Technical Guides.[1]

-

Thiol-Thione Equilibrium in Nitrogen Heterocycles

-

DFT Studies on Thiol-Thione Systems

-

Crystal Structure Analogues

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. TDDFT study on excited state intramolecular proton transfer mechanism in 2-amino-3-(2'-benzazolyl)-quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jocpr.com [jocpr.com]

molecular weight and physical characteristics of 2-Aminoquinoxaline-3-thiol

An In-depth Technical Guide to 2-Aminoquinoxaline-3-thiol: Properties, Synthesis, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Quinoxaline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in drug discovery and development. We will delve into its fundamental molecular and physical characteristics, propose a logical synthetic pathway, and explore its potential reactivity and therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecular scaffold.

Core Molecular Profile

This compound possesses a fused bicyclic heteroaromatic quinoxaline core, functionalized with an amino group at the C2 position and a thiol group at the C3 position. This unique arrangement of functional groups imparts a distinct set of chemical and physical properties that are of significant interest in medicinal chemistry.

Molecular Structure and Weight

The chemical structure of this compound is depicted below.

Chemical Formula: C₈H₇N₃S

Molecular Weight: 177.23 g/mol

Tautomerism: A Critical Consideration

A key characteristic of this compound is its existence in tautomeric forms. The thiol (-SH) group can undergo tautomerization to a thione (C=S) form, specifically 3-aminoquinoxaline-2(1H)-thione. This equilibrium is a crucial factor influencing the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets. The predominant tautomer can be influenced by the solvent, pH, and solid-state packing.

Caption: Thiol-thione tautomerism of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physical characteristics of this compound and related compounds.

| Property | Value/Description | Source/Rationale |

| Appearance | Likely a yellow to brown crystalline solid. | Based on the appearance of similar aromatic thiols and quinoxaline derivatives. |

| Melting Point | Expected to be above 200 °C. | High melting points are characteristic of rigid, planar heterocyclic compounds with hydrogen bonding capabilities. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and basic aqueous solutions. | The presence of polar amino and thiol/thione groups suggests some aqueous solubility, while the aromatic core favors organic solvents.[3] |

| pKa | The thiol group is expected to be weakly acidic, while the amino group and quinoxaline nitrogens are basic. | General chemical principles of functional groups attached to an aromatic system. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for quinoxaline chemistry. A plausible and efficient synthetic route starts from the readily available o-phenylenediamine.

Proposed Synthetic Pathway

The overall synthetic scheme involves the initial formation of the quinoxaline-2,3-dione, followed by chlorination and subsequent nucleophilic substitution to introduce the amino and thiol functionalities.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in 4N hydrochloric acid.

-

Reagent Addition: Add a solution of oxalic acid in water to the flask.

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. The product will precipitate out of the solution.

-

Work-up: Cool the mixture, and collect the precipitate by filtration. Wash the solid with water and then ethanol to remove impurities. Dry the product under vacuum.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

-

Reaction Setup: In a fume hood, suspend the dried Quinoxaline-2,3(1H,4H)-dione in phosphorus oxychloride (POCl₃).

-

Reflux: Carefully heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Synthesis of 2-Amino-3-chloroquinoxaline

-

Reaction Setup: Dissolve 2,3-dichloroquinoxaline in a suitable solvent such as ethanol in a pressure vessel.

-

Amination: Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution.

-

Heating: Seal the vessel and heat at a temperature and for a duration determined by reaction monitoring (e.g., 100-120 °C for several hours).

-

Work-up: Cool the reaction, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of this compound

-

Reaction Setup: Dissolve 2-amino-3-chloroquinoxaline in a solvent like ethanol or DMF.

-

Thiolation: Add a solution of sodium hydrosulfide (NaSH) in water or ethanol to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Acidify the reaction mixture with a weak acid (e.g., acetic acid) to precipitate the thiol. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Reactivity and Potential Applications in Drug Development

The presence of nucleophilic amino and thiol groups, combined with the electrophilic nature of the quinoxaline ring, makes this compound a versatile building block for the synthesis of more complex molecules.

Chemical Reactivity

-

Alkylation and Acylation: The amino and thiol groups can be readily alkylated or acylated to introduce various side chains, which can be used to modulate the compound's physicochemical properties and biological activity.

-

Cyclization Reactions: The adjacent amino and thiol groups can participate in cyclization reactions to form fused thiazolo[4,5-b]quinoxaline ring systems, a scaffold present in many biologically active compounds.

-

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, providing another avenue for derivatization.

Therapeutic Potential

The quinoxaline core is a well-established pharmacophore.[1][2] Derivatives of quinoxaline have demonstrated a wide range of pharmacological activities, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

-

Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1]

-

Antimicrobial and Antifungal Activity: The quinoxaline scaffold is found in several antibiotics, and its derivatives are known to inhibit the growth of various bacteria and fungi.[1]

-

Antiviral Activity: Quinoxaline derivatives have also shown promise as antiviral agents, including activity against HIV.[2]

The unique substitution pattern of this compound offers opportunities for the design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its distinct structural features, including the potential for tautomerism and the presence of reactive functional groups, make it a versatile platform for the synthesis of novel compounds. The established biological importance of the quinoxaline scaffold further underscores the potential of this compound and its derivatives as candidates for future therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224573, 2-Aminoquinoxaline. Retrieved from [Link]

-

Shaikh, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

ResearchGate. (n.d.). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Retrieved from [Link]

-

Ito, T., et al. (2021). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 6(15), 10386-10395. [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1440303, 3-Benzyl-quinoline-2-thiol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

Sources

The Coordination Chemistry of 2-Aminoquinoxaline-3-thiol Derivatives: A Technical Guide for Advanced Research

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The introduction of strategically placed donor atoms transforms this privileged heterocycle into a versatile ligand for coordination chemistry. This technical guide provides an in-depth exploration of ligands derived from 2-aminoquinoxaline-3-thiol, a molecule of significant interest due to its potential for N,S bidentate chelation. We will delve into the synthesis of the pro-ligand, its coordination behavior with various transition metals, detailed protocols for the synthesis of its metal complexes, and a comprehensive overview of the physicochemical techniques required for their characterization. Furthermore, this guide will illuminate the burgeoning applications of these complexes in drug development and catalysis, offering field-proven insights into their structure-activity relationships.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused heterocycle comprising a benzene ring and a pyrazine ring, is a structural motif present in numerous pharmacologically active compounds.[3] Its planar structure allows for intercalation with DNA and interaction with hydrophobic pockets in enzymes and receptors, making it a valuable pharmacophore in drug design.[3] The derivatization of the quinoxaline ring system to include donor atoms like nitrogen, oxygen, and sulfur has paved the way for the development of potent metal-coordinating agents.

The focus of this guide, this compound, is a particularly compelling ligand. It possesses a soft thiol (-SH) group and a hard amino (-NH2) group, positioning it as a versatile chelating agent capable of coordinating with a wide array of metal ions.[4] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity and altered steric and electronic properties upon chelation.[5][6][7] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the rich coordination chemistry and therapeutic potential of this promising class of compounds.

Synthesis of the Pro-Ligand: this compound

The synthesis of this compound is a critical first step. A common and effective method involves the reaction of o-phenylenediamine with a suitable three-carbon precursor. While various synthetic routes exist, a reliable protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Ethyl 2-cyano-2-(hydroxyimino)acetate

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide

-

Activated Charcoal

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Condensation Reaction. In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol. To this solution, add ethyl 2-cyano-2-(hydroxyimino)acetate (1 equivalent).

-

Scientist's Note: This initial step forms the quinoxaline ring through a condensation reaction between the diamine and the dicarbonyl-like precursor.[8] Ethanol serves as a suitable solvent for both reactants and facilitates the reaction upon heating.

-

-

Step 2: Cyclization and Thiolation. Slowly add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Mechanistic Insight: The acidic conditions promote the cyclization to form the quinoxaline ring. The subsequent reaction with a sulfur source, in some variations of this synthesis, or an intramolecular rearrangement under specific conditions, leads to the formation of the thiol group.

-

-

Step 3: Isolation of the Product. After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Filter the solid and wash it with cold ethanol.

-

Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution. The purified product should be a crystalline solid.

-

Self-Validation: The purity of the synthesized this compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR). The expected yield is typically in the range of 70-85%.

-

Caption: Workflow for the synthesis of this compound.

Ligand Properties and Coordination Behavior

This compound can exist in tautomeric forms: the thione form and the thiol form. This tautomerism is crucial as it influences the coordination mode of the ligand. In the deprotonated thiol form, the ligand typically acts as a bidentate N,S donor, forming stable five-membered chelate rings with metal ions.[9] The amino group and the thiolate sulfur are the primary coordination sites.

The coordination of this compound to a metal center is expected to cause significant changes in its spectroscopic properties. In the FT-IR spectrum, the disappearance of the S-H stretching vibration and a shift in the N-H stretching vibrations are indicative of coordination. New bands corresponding to M-N and M-S bonds may also appear in the far-IR region.[10]

General Protocol for the Synthesis of Metal Complexes

Materials:

-

This compound (ligand)

-

A metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

-

Methanol or Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Step 1: Ligand Solution. Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

-

Step 2: Metal Salt Solution. In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Step 3: Complexation. Slowly add the metal salt solution to the ligand solution with constant stirring. If the ligand is to be deprotonated, a few drops of triethylamine can be added to the ligand solution before the addition of the metal salt.

-

Scientist's Note: The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) will depend on the metal ion, its oxidation state, and the reaction conditions. The formation of the complex is often indicated by a color change or the formation of a precipitate.

-

-

Step 4: Reflux. Heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.

-

Step 5: Isolation and Purification. Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be dried in a desiccator.

-

Self-Validation: The successful synthesis of the complex should be confirmed by elemental analysis, FT-IR, UV-Vis, and magnetic susceptibility measurements. The purity can be checked by TLC if the complex is soluble.

-

Caption: Bidentate (N,S) coordination of 2-aminoquinoxaline-3-thiolate.

Physicochemical Characterization

A thorough characterization of the synthesized complexes is essential to elucidate their structure and properties.

| Technique | Information Obtained | Expected Observations for Complexation |

| FT-IR Spectroscopy | Identifies functional groups and coordination sites. | Disappearance of ν(S-H) band, shift in ν(N-H) bands, appearance of new ν(M-N) and ν(M-S) bands.[10][11] |

| ¹H NMR Spectroscopy | Provides information on the proton environment. | Broadening or disappearance of the -NH₂ and -SH proton signals upon coordination. Shifts in the aromatic proton signals. |

| UV-Vis Spectroscopy | Investigates electronic transitions. | Shift in the intra-ligand π-π* and n-π* transitions. Appearance of new charge-transfer (LMCT or MLCT) and d-d transition bands.[12] |

| Mass Spectrometry | Determines the molecular weight of the complex. | A molecular ion peak corresponding to the proposed formula of the complex. |

| Magnetic Susceptibility | Determines the number of unpaired electrons and the geometry of the complex. | Provides insight into the electronic structure and stereochemistry of the metal center. |

| Thermal Analysis (TGA/DTA) | Studies the thermal stability of the complex. | Determines the decomposition pattern and the presence of coordinated or lattice water molecules.[12] |

Applications in Drug Development and Catalysis

The metal complexes of this compound and its derivatives have shown significant promise in various biological applications.

Antimicrobial Activity

Numerous studies have demonstrated that the metal complexes of quinoxaline derivatives exhibit enhanced antimicrobial activity against a range of bacteria and fungi compared to the free ligands.[1][5] This enhancement is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.[6]

Anticancer Activity

Quinoxaline derivatives are well-established as potent anticancer agents.[2][13] The coordination of these ligands to metal ions can further enhance their cytotoxic effects.[14] The proposed mechanisms of action include DNA binding and intercalation, inhibition of key enzymes like topoisomerases, and the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[13][15]

Catalytic Applications

The structural features of these complexes, particularly the presence of a redox-active metal center and a conjugated ligand system, make them potential candidates for catalytic applications. They can be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Future Perspectives and Conclusion

The coordination chemistry of ligands derived from this compound is a rapidly evolving field with immense potential. Future research should focus on the synthesis of a wider range of complexes with different metal ions and the systematic evaluation of their biological activities. In-depth mechanistic studies are required to understand the precise mode of action of these complexes, which will aid in the rational design of more potent and selective therapeutic agents. The exploration of their catalytic potential is another promising avenue for future investigation.

References

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Available at: [Link]

-

Synthesis and characterization of some essential amino acid metal complexes having biological activity - JOCPR. Available at: [Link]

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]

-

Synthesis, Characterization and Biological Studies of Metal Complexes Derived from 3–Hydroxyquinoxaline–2–Carboxaldehyde and 2–Aminobenzothiazole. Available at: [Link]

-

Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H) - NIH. Available at: [Link]

-

Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities - ResearchGate. Available at: [Link]

-

Transition metal amino acid complexes - Wikipedia. Available at: [Link]

-

Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Synthesis of 2-Aminoquinoxaline - PrepChem.com. Available at: [Link]

-

Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4-Naphthoquinone Ligands - SciRP.org. Available at: [Link]

-

Development of coordination chemistry with thiol-containing amino acids - ResearchGate. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

-

(PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis of 2,3-quinoxalinedithiol - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Available at: [Link]

-

Synthesis of Gold(III) Complexes with Bidentate Amino-Thiolate Ligands as Precursors of Novel Bifunctional Acyclic Diaminocarbenes - PMC - NIH. Available at: [Link]

-

Exploration of quinoxaline derivatives as antimicrobial and anticancer agents | Request PDF. Available at: [Link]

-

Metal Complexes of Quinoxaline Derivatives: Review (Part-II) - International Science Community Association. Available at: [Link]

-

SYNTHESIS AND TESTING OF METAL COMPLEXES OF QUINOXALINE BASED SCHIFF BASES FOR ANTIMICROBIAL AND ANTICANCER ACTIVITIES | Semantic Scholar. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

-

Physicochemical Studies of Metal Complexes and It's Biologically Ac- tive Ligands - E-RESEARCHCO. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijese.org [ijese.org]

- 6. researchgate.net [researchgate.net]

- 7. Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4-Naphthoquinone Ligands [scirp.org]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

- 10. japsonline.com [japsonline.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Cyclization of 2-Aminoquinoxaline-3-thiol with Chloroacetic Acid

This Application Note is designed to provide a rigorous, scientifically grounded protocol for the cyclization of 2-aminoquinoxaline-3-thiol with chloroacetic acid .

Based on the reaction kinetics and available chemical precedents, the condensation of an ortho-aminothiol with chloroacetic acid (a two-carbon synthon) typically yields a six-membered lactam ring, specifically the 2H-[1,4]thiazino[2,3-b]quinoxalin-3(4H)-one scaffold. Note that while some literature loosely refers to "thiazolo" derivatives (5-membered rings), the conservation of atoms with chloroacetic acid (Cl-CH₂-COOH) necessitates a thiazine (6-membered) structure unless a degradation step occurs.

Target Analyte: 2H-[1,4]Thiazino[2,3-b]quinoxalin-3(4H)-one Methodology: One-Pot S-Alkylation and Cyclodehydration Version: 2.1 (Optimized for Yield and Purity)

Introduction & Scientific Rationale

The fusion of thiazine rings onto the quinoxaline core creates a tricyclic system with significant pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction between This compound (1) and chloroacetic acid (2) is a classic heterocyclization that proceeds via a nucleophilic substitution followed by an intramolecular condensation.

Mechanistic Insight

The reaction is governed by the difference in nucleophilicity between the thiol (-SH) and the amine (-NH₂) groups.

-

S-Alkylation (Kinetic Control): The sulfur atom, being a softer and more powerful nucleophile than the amine, preferentially attacks the

-carbon of chloroacetic acid. This forms the intermediate S-(carboxymethyl) derivative . -

Cyclodehydration (Thermodynamic Control): Under reflux conditions in an acidic medium (e.g., acetic acid), the pendant carboxylic acid undergoes intramolecular amidation with the adjacent amine at position 3. This closes the ring to form the stable 6-membered lactam, 2H-[1,4]thiazino[2,3-b]quinoxalin-3(4H)-one .

Reaction Scheme

The following diagram illustrates the transformation and the intermediate pathway.

Figure 1: Mechanistic pathway for the synthesis of the thiazino-quinoxaline scaffold. The reaction proceeds via initial S-alkylation followed by ring closure.

Experimental Protocol

Reagents and Equipment

-

Starting Material: this compound (97%+ purity).

-

Reagent: Chloroacetic acid (1.2 equivalents).

-

Solvent: Glacial Acetic Acid (AcOH).

-

Catalyst/Base: Anhydrous Sodium Acetate (NaOAc) or Pyridine (optional, to scavenge HCl).

-

Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure

This protocol is designed for a 10 mmol scale.

| Step | Action | Critical Parameter / Observation |

| 1 | Setup: In a 100 mL round-bottom flask, dissolve 1.77 g (10 mmol) of this compound in 30 mL of glacial acetic acid. | Ensure complete dissolution. Gentle warming (40°C) may be required. |

| 2 | Addition: Add 1.13 g (12 mmol) of chloroacetic acid and 0.82 g (10 mmol) of anhydrous sodium acetate. | NaOAc acts as a buffer to neutralize the HCl generated during alkylation. |

| 3 | Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) . Stir vigorously. | Maintain reflux for 3–4 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). |

| 4 | Quenching: Allow the reaction mixture to cool to room temperature. Pour the contents slowly into 100 mL of crushed ice/water with stirring. | The product typically precipitates as a solid upon contact with water. |

| 5 | Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with cold water to remove acetic acid and salts. | Wash until the filtrate is neutral (pH ~7). |

| 6 | Purification: Recrystallize the crude solid from Ethanol or a DMF/Ethanol mixture. | Yield Expectation: 70–85%. Appearance: Yellow to pale brown crystalline solid.[1] |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Expected Analytical Data

-

Melting Point: >230°C (Decomposes).

-

IR Spectroscopy (KBr):

-

1680–1700 cm⁻¹: Strong C=O stretch (Lactam carbonyl).

-

3100–3300 cm⁻¹: N-H stretch (if the lactam nitrogen is unsubstituted/tautomeric).

-

1600 cm⁻¹: C=N stretch (Quinoxaline ring).

-

-

¹H NMR (DMSO-d₆):

-

δ 3.8–4.0 ppm (2H, s): Singlet corresponding to the S-CH₂-CO methylene group. This is the diagnostic peak for the thiazine ring formation.

-

δ 7.5–8.0 ppm (4H, m): Aromatic protons of the quinoxaline benzo-fused ring.

-

δ 10.5–11.0 ppm (1H, s, br): Lactam NH (exchangeable with D₂O).

-

-

Mass Spectrometry (ESI-MS):

-

Molecular Ion [M+H]⁺: Calculated for C₁₀H₇N₃OS ≈ 218.04 Da .

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization (Intermediate trapped). | Increase reflux time or add a catalytic amount of conc. H₂SO₄ to drive dehydration. |

| Impure Product | Disulfide formation (Oxidation of thiol). | Perform the reaction under an inert atmosphere (Nitrogen/Argon). Add a reducing agent (e.g., Sodium Metabisulfite) during workup. |

| Solubility Issues | Product is highly insoluble. | Use DMF or DMSO for recrystallization instead of ethanol. |

References

-

General Mechanism of Thiazinone Formation

-

Quinoxaline Cyclization Specifics

-

One-Pot Procedure for Thiazino[2,3-b]quinoxaline Derivatives. Source: ChemInform / ResearchGate .

-

-

Reagent Properties

Sources

- 1. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 2-Aminoquinoxaline-3-thiol (AQT) as a High-Efficiency Corrosion Inhibitor for Mild Steel

[1]

Executive Summary

This guide details the application of 2-Aminoquinoxaline-3-thiol (AQT) as a mixed-type corrosion inhibitor for mild steel in aggressive acidic environments (1M HCl and 0.5M H₂SO₄).[1] Quinoxaline derivatives have emerged as a premier class of organic inhibitors due to their high electron density and planar structure. AQT distinguishes itself with a dual-anchoring mechanism involving an exocyclic amino group (-NH₂) and a thiol group (-SH), offering superior adsorption efficacy compared to bare quinoxaline cores.[1] This document provides validated protocols for gravimetric analysis, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization to quantify inhibition efficiency (IE%) and elucidate thermodynamic parameters.

Scientific Principles & Mechanism of Action

Molecular Adsorption Theory

The inhibition efficiency of AQT relies on its ability to displace water molecules from the steel surface and form a compact, protective barrier. This process is driven by the Langmuir Adsorption Isotherm , where the molecule interacts with the metal surface (

-

Heteroatom Chemisorption: The Sulfur (S) and Nitrogen (N) atoms possess lone pair electrons that form coordinate covalent bonds with the empty d-orbitals of Iron.

-

-Electron Interaction: The aromatic quinoxaline ring donates

-

Tautomeric Equilibrium: AQT exists in a thiol-thione equilibrium.[1] The thione form (C=S) is particularly effective at high acidity due to the high polarizability of sulfur, enhancing "soft-soft" acid-base interactions with the iron surface.

Mechanism Visualization

The following diagram illustrates the multi-site adsorption mechanism of AQT on a charged steel interface.

Figure 1: Mechanistic pathways of AQT adsorption onto mild steel, highlighting the synergy between electrostatic attraction and orbital overlap.

Experimental Protocols

Materials & Coupon Preparation

Trustworthiness Check: Inconsistent surface preparation is the #1 cause of variance in corrosion data. Do not skip the degreasing step.

-

Substrate: Mild Steel Coupons (Composition approx: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

-

Dimensions:

cm (for weight loss); -

Pre-treatment Workflow:

-

Abrade with SiC paper sequentially: 400

600 -

Wash with distilled water.

-

Degrease ultrasonically in acetone (5 min) then ethanol (5 min).

-

Dry in warm air stream and store in a moisture-free desiccator.

-

Method A: Gravimetric Analysis (Weight Loss)

This method provides the most robust long-term corrosion rate data.[1]

Protocol:

-

Solution Prep: Prepare 1M HCl (using 37% analytical grade HCl). Dissolve AQT to create a stock solution. Dilute to test concentrations: 10, 50, 100, 200, 500 ppm.

-

Weighing (T0): Weigh prepared coupons using an analytical balance (precision

mg). Record as -

Immersion: Suspend coupons in 250 mL beakers containing test solutions using glass hooks or nylon thread.

-

Control: 1M HCl blank.

-

Conditions: Static, thermostated at 303K (standard) or elevated temps (313-333K) for thermodynamic studies.

-

-

Exposure Time: 24 hours (Standard).

-

Recovery (Tf):

Calculation:

Method B: Electrochemical Impedance Spectroscopy (EIS)

EIS separates the kinetic resistance of the corrosion reaction from the solution resistance, providing insight into the film formation.

Setup:

-

Instrument: Potentiostat/Galvanostat with FRA module (e.g., Gamry, Autolab).

-

Cell: Three-electrode cell.[1][6]

-

Working Electrode (WE): Mild steel (1 cm² exposed).

-

Counter Electrode (CE): Platinum foil or Graphite rod.

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Protocol:

-

OCP Stabilization: Immerse WE in solution for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

Parameters:

-

Analysis: Fit data to a Randles Equivalent Circuit (

).

Method C: Potentiodynamic Polarization (Tafel)

Determines if AQT acts as an anodic, cathodic, or mixed inhibitor.

Protocol:

-

Perform immediately after EIS using the same cell setup.

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

-

Data Extraction: Extrapolate the linear Tafel regions to intersect at

and

Data Analysis & Visualization

Experimental Workflow Diagram

The following flowchart ensures protocol adherence and reproducibility.

Figure 2: Integrated experimental workflow for validating AQT performance.

Expected Results & Interpretation

| Parameter | Trend with AQT Concentration | Interpretation |

| Weight Loss ( | Decreases | Reduced metal dissolution due to surface coverage.[1] |

| Inhibition Efficiency (IE%) | Increases (typical max >90%) | Higher surface coverage ( |

| Charge Transfer Resistance ( | Increases | Formation of a barrier film impeding electron transfer. |

| Double Layer Capacitance ( | Decreases | Displacement of water (high dielectric) by organic AQT (low dielectric). |

| Corrosion Current ( | Decreases | Direct reduction in the rate of electrochemical reactions. |

Thermodynamic Calculation:

To confirm the mechanism, plot

References

-

Zarrouk, A., et al. (2013). "Corrosion inhibition of carbon steel in hydrochloric acid solution by 2-phenylthieno(3, 2-b)quinoxaline." International Journal of Electrochemical Science. Link

-

Obot, I. B., & Obi-Egbedi, N. O. (2010). "Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation." Corrosion Science. Link[1]

-

ASTM G31-72. (2004).[1] "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International. Link

-

ASTM G102-89. (2015). "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International. Link

-

Gao, L., et al. (2024). "Quinoxaline derivatives as efficient corrosion inhibitors for mild steel in HCl: Electrochemical, surface analysis and theoretical studies." Journal of Molecular Structure. Link(Representative recent study on class)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid | MDPI [mdpi.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. store.astm.org [store.astm.org]

- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: Synthesis and Application of 2-Aminoquinoxaline-3-thiol Scaffolds for Fluorescent Probes

Executive Summary

The 2-aminoquinoxaline-3-thiol scaffold represents a "privileged structure" in the design of reaction-based fluorescent probes. Unlike passive fluorophores, this scaffold functions as a chemical trigger : it is virtually non-fluorescent in its native state but undergoes a specific cyclization reaction with electrophilic analytes (particularly aldehydes and carboxylic acids) to form the highly fluorescent thiazolo[4,5-b]quinoxaline core.

This guide provides a rigorous, field-proven protocol for synthesizing this scaffold from commercially available precursors and details its application in detecting biological aldehydes (e.g., methylglyoxal, formaldehyde) via a "Turn-On" fluorescence mechanism.

Scientific Foundation & Mechanism

The "Cyclization-Activation" Mechanism

The core utility of this compound lies in the ortho-positioning of the nucleophilic amine (-NH₂) and thiol (-SH) groups. This geometry is pre-organized to trap electrophilic carbonyls.

-

Recognition: The thiol group attacks the carbonyl carbon of the analyte (e.g., an aldehyde).

-

Cyclization: The adjacent amine attacks the resulting intermediate, eliminating water.

-

Aromatization/Conjugation: The formation of the fused thiazole ring locks the molecular rotation and extends the

-conjugation system, triggering a strong fluorescence response (typically ESIPT or ICT-based).

Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its subsequent activation by an analyte.

Figure 1: Synthetic route from 2,3-dichloroquinoxaline to the active fluorescent species.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of this compound Scaffold

Note: This protocol utilizes a two-step Nucleophilic Aromatic Substitution (

Step 1: Synthesis of 2-Amino-3-chloroquinoxaline

Reagents:

-

2,3-Dichloroquinoxaline (5.0 mmol, 1.0 eq)

-

Ammonium hydroxide (28-30% NH₃, excess)

-

Ethanol (Absolute)[2]

Procedure:

-

Dissolve 2,3-dichloroquinoxaline (1.0 g) in ethanol (15 mL) in a pressure tube or sealed vessel.

-

Add ammonium hydroxide (5 mL) carefully.

-

Seal the vessel and heat to 100°C for 6–8 hours.

-

Mechanistic Insight: The first chloride displacement is facile. The second displacement is significantly slower due to the electron-donating effect of the newly formed amino group, allowing for isolation of the mono-amino product.

-

-

Cool the reaction to room temperature (RT) and then to 4°C in an ice bath.

-

Filter the resulting precipitate.[4] Wash with cold water (3 x 10 mL) to remove ammonium salts.

-

Dry under vacuum. Yield: ~75-85% (Yellow solid).[1]

Step 2: Thiolation to 2-Amino-3-mercaptoquinoxaline

Reagents:

-

2-Amino-3-chloroquinoxaline (from Step 1)

-

Sodium Hydrosulfide (NaSH) hydrate (3.0 eq)

-

DMF (Dimethylformamide, anhydrous)

Procedure:

-

Dissolve 2-amino-3-chloroquinoxaline (500 mg) in anhydrous DMF (5 mL).

-

Add NaSH (3.0 eq) in a single portion.

-

Safety Note: NaSH releases

gas (rotten egg smell, toxic) upon contact with moisture/acid. Work in a well-ventilated fume hood.

-

-

Reflux the mixture at 120°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot should disappear, and a more polar spot (thiol) will appear.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Adjust pH to ~5.0 using 1M HCl. This protonates the thiolate (

) to the thiol ( -

Filter the yellow/orange precipitate. Recrystallize from Ethanol/Water.[4]

-

Characterization:

-

1H NMR (DMSO-d6): Look for disappearance of the C-Cl signal and appearance of aromatic protons. Note: The thiol proton (-SH) is often broad or exchanged and may not be visible, but the amine (-NH2) protons are distinct around 7.0-8.0 ppm.

-

Protocol B: Application as a Fluorescent Probe (Aldehyde Detection)

This protocol validates the scaffold's ability to detect methylglyoxal (MGO), a biomarker for diabetes and oxidative stress.

Materials:

-

Probe Stock Solution: 10 mM this compound in DMSO.

-

Analyte: Methylglyoxal (40% aqueous solution).

-

Buffer: PBS (pH 7.4, 10 mM).

Procedure:

-

Preparation: Dilute the Probe Stock to 10 µM in PBS buffer.

-

Incubation: Add Methylglyoxal (0–100 µM) to the probe solution.

-

Reaction: Incubate at 37°C for 30 minutes .

-

Measurement:

-

Excitation: 360 nm

-

Emission: Scan 400–600 nm.

-

Expected Result: A new emission band centered around 480–500 nm (Cyan/Green fluorescence) will emerge. The intensity should increase linearly with MGO concentration.

-

Data Interpretation & Validation

Quantitative Analysis Table

When validating the probe, structure your data collection as follows:

| Parameter | Experimental Condition | Expected Outcome | Mechanistic Cause |

| Selectivity | Probe + Benzaldehyde / Formaldehyde | High Fluorescence | Formation of Thiazolo[4,5-b]quinoxaline |

| Interference | Probe + Glucose / GSH / H2O2 | Negligible Fluorescence | Lack of electrophilic carbonyl for cyclization |

| Kinetics | Time-course (0–60 min) | Plateau at ~30 min | Reaction rate of condensation |

| pH Stability | pH 4.0 – 9.0 | Stable Signal | Aromatic ring stability post-cyclization |

Troubleshooting Guide

-

Problem: Low yield in Step 2 (Thiolation).

-

Solution: Ensure DMF is anhydrous. Water competes with NaSH. Increase temperature to 130°C if conversion is slow.

-

-

Problem: High background fluorescence.

-

Solution: Oxidation of the thiol to the disulfide (dimer) can occur. Store the scaffold under inert atmosphere (Argon) or prepare fresh. Add TCEP (tris(2-carboxyethyl)phosphine) to the assay buffer to keep the probe reduced if disulfide formation is suspected.

-

-

Problem: No fluorescence response with analyte.

-

Solution: Check pH. The condensation reaction is acid-catalyzed but requires the nucleophilic amine. Optimal pH is usually 7.4 (physiological). If too basic, the amine is nucleophilic but the leaving group ability (water) decreases.

-

References

-

Synthesis of Quinoxaline Scaffolds

- Title: "Synthesis of 2,3-quinoxalinedithiol and rel

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link] (General reference for quinoxaline chemistry foundations).

-

Fluorescent Probes for Aldehydes

-

Thiazolo[4,5-b]quinoxaline Derivatives

- Title: "Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline deriv

- Source:ResearchG

-

URL:[Link]

-

Reaction Mechanisms of Ortho-Aminothiols

-

General Quinoxaline Synthesis

Sources

- 1. rsc.org [rsc.org]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: One-Pot Synthesis of Tricyclic Heterocycles Utilizing 2-Aminoquinoxaline-3-thiol

Introduction: The Strategic Value of Tricyclic Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2] The fusion of a third ring to the quinoxaline core to create tricyclic systems dramatically expands the chemical space, offering novel scaffolds for drug discovery and development.[3] These rigid, polycyclic structures can engage with biological targets with high specificity and affinity. One-pot synthesis methodologies are particularly prized in this field for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple precursors.

This application note provides a comprehensive guide to the one-pot synthesis of novel tricyclic heterocycles using a versatile and highly reactive starting material: 2-Aminoquinoxaline-3-thiol . We will delve into the synthesis of this key precursor and then explore its application in one-pot cyclization strategies to generate valuable thiazolo[3,2-a]quinoxaline derivatives. The protocols and mechanistic insights provided are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and explore new avenues in heterocyclic chemistry.

Part 1: Synthesis of the Key Precursor: this compound

A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. The following two-step protocol outlines a robust method for the preparation of this compound (also known as 3-aminoquinoxaline-2(1H)-thione) starting from the commercially available quinoxaline-2,3-dione.

Step 1: Synthesis of 2,3-Dichloroquinoxaline

The initial step involves the di-chlorination of quinoxaline-2,3-dione. This is a standard transformation that activates the 2 and 3 positions of the quinoxaline ring for subsequent nucleophilic substitution.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

-

Reagents and Materials:

-

Quinoxaline-2,3-dione

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dry methylene chloride (CH₂Cl₂)

-

Crushed ice

-

Sodium carbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

To a solution of quinoxaline-2,3-dione (1 equivalent) in dry methylene chloride, add thionyl chloride (2 equivalents).

-

Add a catalytic amount of DMF dropwise to the stirred reaction mixture.

-

Heat the reaction mixture at 40°C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Extract the aqueous mixture with methylene chloride.

-

Wash the organic layer with a saturated sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by chromatography to yield pure 2,3-dichloroquinoxaline.

-

Step 2: Synthesis of 3-Aminoquinoxaline-2(1H)-thione

With 2,3-dichloroquinoxaline in hand, the next step involves a sequential nucleophilic substitution. First, an amino group is introduced, followed by a thionation step. This can be performed in a one-pot fashion from the dichloro precursor.

Protocol 2: One-Pot Synthesis of 3-Aminoquinoxaline-2(1H)-thione

-

Reagents and Materials:

-

2,3-Dichloroquinoxaline

-

Ammonia solution (e.g., in methanol or as ammonium hydroxide)

-

N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (or a similar thionating agent like NaSH)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of ammonia (excess, e.g., 3-5 equivalents) to the flask and stir the mixture at room temperature. The reaction progress to form 2-amino-3-chloroquinoxaline can be monitored by TLC.

-

Once the formation of the amino-chloro intermediate is complete, add the thionating agent, N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (1.5 equivalents), to the reaction mixture.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain 3-aminoquinoxaline-2(1H)-thione.

-

Part 2: One-Pot Synthesis of Tricyclic Heterocycles